

The Synthetic Pathway of Epofolate (BMS-753493): A Technical Overview

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Compound of Interest

Compound Name: *Epofolate*

Cat. No.: *B1191756*

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Introduction

Epofolate (BMS-753493) is a folate receptor-targeted drug conjugate. It comprises a potent microtubule-stabilizing agent, an epothilone analog (BMS-748285), linked to a folate-peptide ligand. This design is intended to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor. The synthesis of this complex molecule is a multi-step process that involves the separate preparation of the epothilone warhead and the folate-targeting moiety, followed by their conjugation. This guide provides a high-level technical overview of the synthetic strategy for **Epofolate**.

Note: While this guide outlines the general synthetic pathways, detailed experimental protocols and quantitative data such as reaction yields and specific conditions are not fully available in the public domain literature. The information presented is based on a comprehensive review of available scientific abstracts and publications.

Core Components and Synthetic Strategy

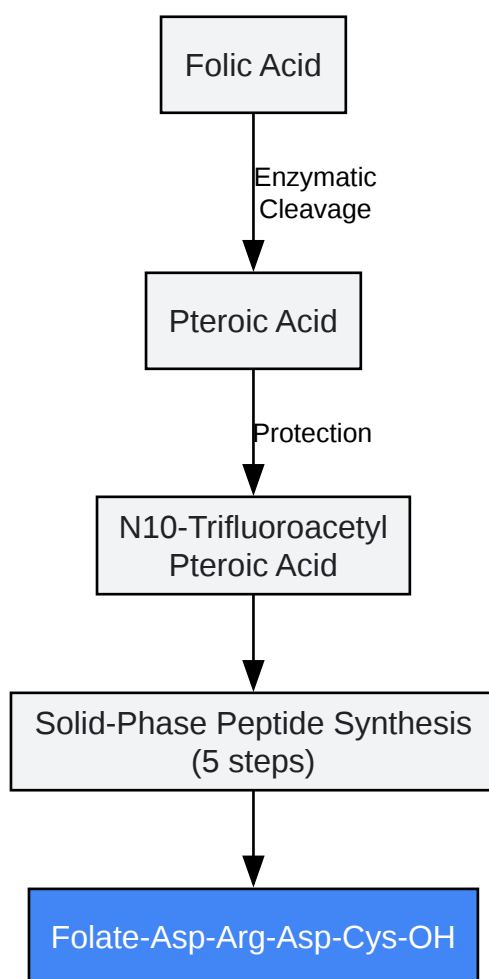
The synthesis of **Epofolate** (BMS-753493) can be conceptually divided into three main stages:

- **Synthesis of the Folate-Peptide Ligand (Folate-Asp-Arg-Asp-Cys-OH):** This involves the modification of folic acid and subsequent solid-phase peptide synthesis to build the peptide chain.

- Synthesis of the Epothilone Analog (BMS-748285): This pathway starts from the natural product epothilone A and involves a series of chemical transformations to introduce an aziridine ring and a functional handle for conjugation.
- Conjugation of the Folate-Peptide Ligand and the Epothilone Analog: The two fragments are coupled through a cleavable linker to yield the final drug conjugate, **Epofolate**.

Synthesis of the Folate-Peptide Ligand

The synthesis of the targeting portion of **Epofolate** begins with commercially available folic acid. The general synthetic approach is outlined below.



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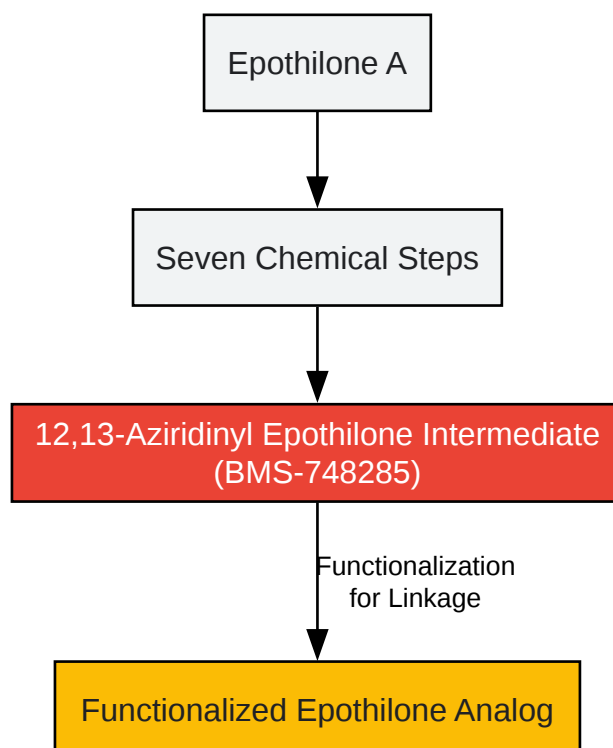
Synthesis of the Folate-Peptide Ligand

Experimental Protocol Outline:

- **Enzymatic Cleavage of Folic Acid:** Folic acid is treated with an enzyme to selectively cleave the glutamate moiety, yielding pterioic acid.
- **Protection of Pterioic Acid:** The N10 position of the pterioic acid is protected, for example, with a trifluoroacetyl group, to prevent side reactions during peptide synthesis.
- **Solid-Phase Peptide Synthesis (SPPS):** The protected pterioic acid is anchored to a solid support. A five-step solid-phase synthesis is then carried out to sequentially add the amino acids Aspartic Acid (Asp), Arginine (Arg), Aspartic Acid (Asp), and Cysteine (Cys).
- **Cleavage and Deprotection:** The completed folate-peptide is cleaved from the solid support, and all protecting groups are removed to yield the final ligand, Folate-Asp-Arg-Asp-Cys-OH.

Synthesis of the Epothilone Analog (BMS-748285)

The cytotoxic component of **Epopofolate** is a potent analog of epothilone. Its synthesis starts from the naturally occurring epothilone A and involves a seven-step chemical modification.



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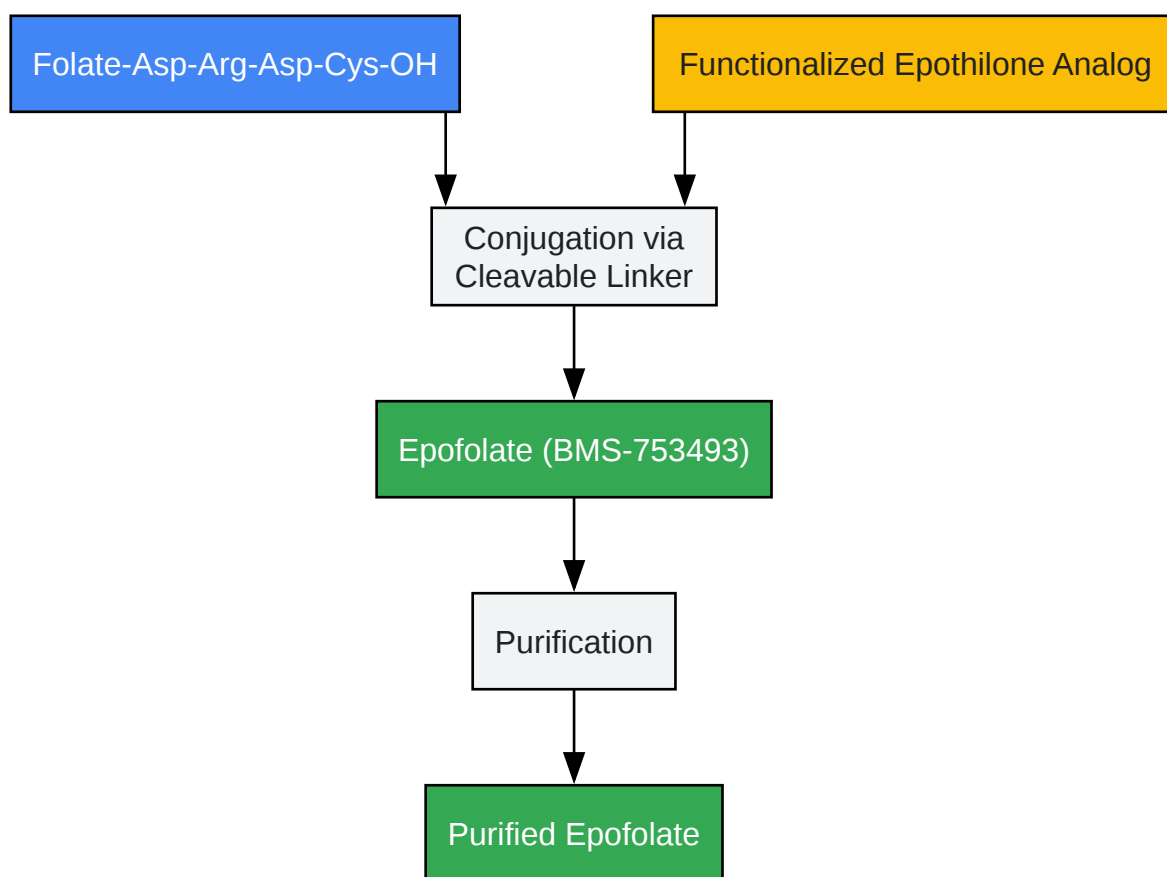
Synthesis of the Epothilone Analog

Experimental Protocol Outline:

The conversion of epothilone A to the 12,13-aziridiny epothilone intermediate (BMS-748285) is a multi-step process. While the exact sequence and conditions are proprietary, the key transformation involves the formation of an aziridine ring at the C12-C13 position of the epothilone macrocycle. This intermediate is then further functionalized to introduce a reactive handle suitable for conjugation with the folate-peptide ligand.

Final Conjugation and Purification

The final step in the synthesis of **Epofolate** is the coupling of the folate-peptide ligand and the functionalized epothilone analog. This is achieved through a cleavable linker system.



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Final Conjugation and Purification of **Epofolate**

Experimental Protocol Outline:

- **Conjugation:** The cysteine residue of the folate-peptide ligand is utilized for coupling to the functionalized epothilone analog. The linker is designed to be stable in circulation but cleavable under the reducing conditions found inside the target cancer cells, releasing the active epothilone warhead.
- **Purification:** The crude **Epofolate** conjugate is subjected to rigorous purification to remove unreacted starting materials, reagents, and side products. This is a critical step due to the instability of the final product in aqueous solutions. Techniques such as preparative chromatography are employed.
- **Isolation:** The purified **Epofolate** is isolated as a stable solid.

Quantitative Data

Detailed quantitative data for the synthesis of **Epofolate**, including step-by-step yields and purity assessments, are not publicly available. The manufacturing process has been scaled to produce 10-30 gram batches of cGMP quality **Epofolate**, indicating that the overall process is efficient and reproducible at a significant scale.

Conclusion

The synthesis of **Epofolate** (BMS-753493) is a complex and challenging endeavor that requires expertise in natural product modification, peptide synthesis, and bioconjugation chemistry. The modular approach, involving the separate synthesis of the targeting and cytotoxic components followed by their conjugation, allows for flexibility in the design and optimization of such targeted therapies. Further disclosure of detailed experimental protocols and quantitative data from the developing parties would be invaluable to the scientific community for advancing the field of antibody-drug conjugates and targeted cancer therapeutics.

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